molecular formula C18H17N3O5 B14773779 Lenalidomide-acetamido-O-propargyl

Lenalidomide-acetamido-O-propargyl

Cat. No.: B14773779
M. Wt: 355.3 g/mol
InChI Key: MRRIBQZLOOMBLC-UHFFFAOYSA-N
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Description

Lenalidomide-acetamido-O-propargyl is a derivative of lenalidomide, an immunomodulatory drug widely used in the treatment of multiple myeloma and myelodysplastic syndromes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenalidomide-acetamido-O-propargyl typically involves the cyclization of methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride to form the nitro precursor. This precursor is then subjected to catalytic reduction using 10% palladium on carbon at 50-60 psi of hydrogen

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher efficiency and yield. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-acetamido-O-propargyl undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophilic substitution reactions are used to introduce functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products

The major products formed from these reactions include various derivatives of lenalidomide with different functional groups, which can be further modified for specific applications .

Scientific Research Applications

Lenalidomide-acetamido-O-propargyl has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lenalidomide-acetamido-O-propargyl is unique due to its specific modifications, which enhance its selectivity and potency in degrading target proteins. This makes it a valuable compound for targeted cancer therapies and other medical applications .

Properties

Molecular Formula

C18H17N3O5

Molecular Weight

355.3 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-prop-2-ynoxyacetamide

InChI

InChI=1S/C18H17N3O5/c1-2-8-26-10-16(23)19-13-5-3-4-11-12(13)9-21(18(11)25)14-6-7-15(22)20-17(14)24/h1,3-5,14H,6-10H2,(H,19,23)(H,20,22,24)

InChI Key

MRRIBQZLOOMBLC-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC(=O)NC1=CC=CC2=C1CN(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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